molecular formula C15H12N2OS B14699073 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one CAS No. 21097-36-9

1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one

Cat. No.: B14699073
CAS No.: 21097-36-9
M. Wt: 268.3 g/mol
InChI Key: ASEKQBPTGBUTTP-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good quantities.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of isothiocyanate derivatives and anthranilic acid under microwave irradiation, resulting in a faster reaction time and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazolinones and thioxo derivatives, which have been studied for their enhanced biological activities .

Mechanism of Action

Properties

CAS No.

21097-36-9

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

1-methyl-3-phenyl-2-sulfanylidenequinazolin-4-one

InChI

InChI=1S/C15H12N2OS/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

ASEKQBPTGBUTTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=S)C3=CC=CC=C3

Origin of Product

United States

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